molecular formula C16H12O2S2 B3370669 2,7-diacetylthianthrene CAS No. 50314-39-1

2,7-diacetylthianthrene

Cat. No.: B3370669
CAS No.: 50314-39-1
M. Wt: 300.4 g/mol
InChI Key: GATVHFQKUCJQGI-UHFFFAOYSA-N
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Description

2,7-Diacetylthianthrene is a sulfur-containing heterocyclic compound characterized by a thianthrene core substituted with acetyl groups at the 2- and 7-positions. Thianthrenes are bicyclic systems comprising two benzene rings fused to a central disulfide (S–S) bridge. The acetyl functionalization at specific positions enhances its reactivity and utility in synthetic chemistry, particularly in cross-coupling and cyclization reactions. A notable application of this compound is its use in McMurry coupling (mediated by TiCl₄/Zn/pyridine in THF under high-dilution conditions), a reaction pivotal for forming conjugated systems or macrocycles . Its synthesis emphasizes efficiency, leveraging commercially available reagents and scalable protocols .

Properties

IUPAC Name

1-(7-acetylthianthren-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O2S2/c1-9(17)11-3-5-13-15(7-11)19-14-6-4-12(10(2)18)8-16(14)20-13/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATVHFQKUCJQGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SC3=C(S2)C=CC(=C3)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50578683
Record name 1,1'-(Thianthrene-2,7-diyl)di(ethan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50578683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50314-39-1
Record name 1,1'-(Thianthrene-2,7-diyl)di(ethan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50578683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

2,7-Diacetylthianthrene can be synthesized through various methods. One common synthetic route involves the reaction of thianthrene with acetic anhydride in the presence of a basic catalyst such as potassium hydroxide or triethylamine. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.

Chemical Reactions Analysis

2,7-Diacetylthianthrene undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: The acetyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions vary based on the specific reagents and conditions employed .

Scientific Research Applications

2,7-Diacetylthianthrene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,7-diacetylthianthrene involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to undergo redox reactions, which can influence various cellular processes. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2,7-diacetylthianthrene with structurally or functionally related compounds, focusing on synthesis, reactivity, and applications.

Structural and Functional Analogues

Compound Molecular Formula Key Functional Groups Synthesis Method Key Reactivity/Applications
This compound C₁₆H₁₂O₂S₂ Acetyl (2×), disulfide bridge McMurry coupling (TiCl₄/Zn/pyridine, THF, high dilution) Precursor for conjugated systems; used in cyclization reactions .
Thianthren-1-boronic acid C₁₂H₉BO₂S₂ Boronic acid, disulfide bridge Cross-coupling with sodium methanesulfinate (Cu(OAc)₂/K₂CO₃/DMSO) Suzuki-Miyaura couplings; yields methyl sulfones (42% reported) .
4-Bromobenzo[c][2,7]naphthyridine C₁₂H₇BrN₂ Bromine, naphthyridine core Regioselective direct ring metalation (TMPMgCl∙LiCl, -40°C) Building block for heterocyclic natural products; enables 5-substitution for complex syntheses .
7-Methylxanthine C₆H₆N₄O₂ Methyl, purine-dione core Biosynthetic or Baker’s yeast-mediated reduction Biological activity studies; adenosine receptor modulation .

Research Findings and Critical Analysis

  • Efficiency : The regioselective functionalization of 4-bromobenzo[c][2,7]naphthyridine outperforms this compound in substrate scope for natural product synthesis.
  • Yield Optimization : Thianthren-1-boronic acid’s 42% yield in cross-coupling highlights the need for catalyst or solvent optimization compared to higher-yielding methods for similar compounds.
  • Thermal Stability : this compound’s stability under McMurry conditions contrasts with the thermal sensitivity of purine derivatives like 7-methylxanthine .

Biological Activity

2,7-Diacetylthianthrene (C16H12O2S2) is an organic compound derived from thianthrene, characterized by acetyl groups at the 2 and 7 positions. This compound appears as a yellow crystalline solid and is soluble in various organic solvents, including ether, chloroform, and dichloromethane. Its synthesis typically involves the reaction of thianthrene with acetic anhydride in the presence of a basic catalyst such as potassium hydroxide or triethylamine, under reflux conditions.

The biological activity of this compound is primarily mediated through its ability to undergo redox reactions, influencing various cellular processes. The specific molecular targets and pathways it interacts with are context-dependent but may include:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, thus protecting cells from oxidative stress.
  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, which can be beneficial in conditions like cancer or diabetes.
  • Cellular Signaling Modulation : It can affect signaling pathways that regulate cell growth and apoptosis.

Pharmacological Properties

Research has indicated that this compound could have various therapeutic applications:

  • Anticancer Potential : Studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
  • Neuroprotective Effects : Preliminary findings indicate that it might protect neuronal cells from damage due to oxidative stress and inflammation .
  • Anti-inflammatory Activity : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines .

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that this compound significantly reduced the viability of various cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through the activation of caspase pathways .
  • Neuroprotection :
    • In vitro studies using neuronal cell cultures showed that treatment with this compound led to improved cell viability and reduced markers of oxidative stress when exposed to neurotoxic agents. This suggests its potential role in neurodegenerative diseases .
  • Inflammation Modulation :
    • Research highlighted its ability to decrease levels of TNF-α and IL-6 in macrophage cultures, indicating a possible application in treating inflammatory disorders .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReferences
AntioxidantScavenging free radicals
AnticancerInduces apoptosis
NeuroprotectiveProtects against oxidative damage
Anti-inflammatoryInhibits pro-inflammatory cytokines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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